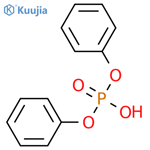

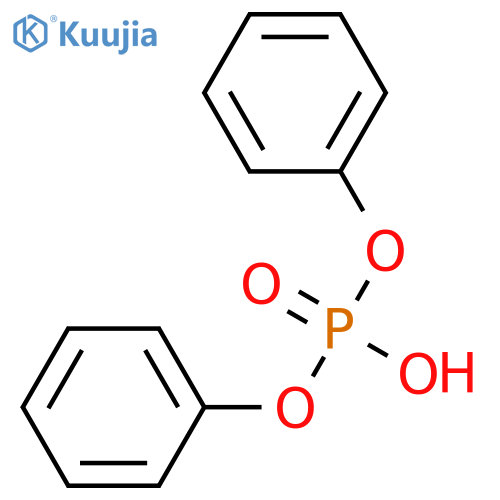

Cas no 838-85-7 (Diphenyl Phosphate)

Diphenyl Phosphate Propiedades químicas y físicas

Nombre e identificación

-

- Diphenyl hydrogen phosphate

- Diphenyl Phosphate

- 5-Bromo-2-methoxy-3-nitropyridine

- (PhO)2P(O)OH

- Biphenyl Ester

- diphenylphosphoric acid

- Phenol hydrogen phosphate

- phenylphosphate((pho)2(ho)po)

- Phosphoric acid diphenyl

- PHOSPHORIC ACID DIPHENYL ESTER

- NSC 6518

- Phenyl phosphate ((PhO)2(HO)PO)

- Phenyl phosphate, ((PhO)2(HO)PO)

- NCGC00257429-01

- FT-0625225

- Phenyl hydrogen phosphate

- DTXSID1048207

- InChI=1/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)

- W-104131

- P0801

- CHEMBL3186576

- CHEBI:166468

- NSC289392

- AC9048

- AS-17707

- SY037021

- ASMQGLCHMVWBQR-UHFFFAOYSA-

- Diphenyl phosphate, 99%

- diphenylphosphate

- Tox21_303401

- BDBM50603864

- SCHEMBL37038

- AKOS003625996

- MFCD00003033

- NS00014401

- CS-W008151

- 838-85-7

- 53396-64-8

- Phosphoric acid, diphenyl ester

- NSC-289392

- HY-W008151

- 4-06-00-00714 (Beilstein Handbook Reference)

- BRN 1379164

- NSC-6518

- NSC6518

- DTXCID3028182

- CAS-838-85-7

- PR9H42V2X6

- diphenoxyphosphinic acid

- EINECS 212-657-2

- Q63391915

- ?Diphenyl phosphate

- STK368142

-

- MDL: MFCD00003033

- Renchi: 1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)

- Clave inchi: ASMQGLCHMVWBQR-UHFFFAOYSA-N

- Sonrisas: O=P(OC1C=CC=CC=1)(OC1C=CC=CC=1)O

- Brn: 1379164

Atributos calculados

- Calidad precisa: 250.03900

- Masa isotópica única: 250.039495

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 4

- Complejidad: 246

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Superficie del Polo topológico: 55.8

Propiedades experimentales

- Color / forma: White powder

- Denso: 0,76 g/cm3

- Punto de fusión: 67.0 to 71.0 deg-C

- Punto de ebullición: 377.7°C at 760 mmHg

- Punto de inflamación: 4°C

- índice de refracción: 1.6250

- Coeficiente de distribución del agua: Soluble in benzene. Insoluble in water.

- PSA: 65.57000

- Logp: 3.24480

- Disolución: Not determined

- Sensibilidad: Sensitive to humidity

Diphenyl Phosphate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: S22: do not breathe dust. S24/25: prevent skin and eye contact.

- Instrucciones de Seguridad: S22-S24/25

- Rtecs:TC5470000

- TSCA:Yes

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

Diphenyl Phosphate Datos Aduaneros

- Código HS:29190090

- Datos Aduaneros:

China Customs Code:

2919900090Overview:

HS:2919900090 Other phosphates and their salts(Including milk phosphate)(Including their halogenation,sulfonation,Nitration and nitrosation derivatives) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Diphenyl Phosphate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A114619-500g |

Diphenyl phosphate |

838-85-7 | 97% | 500g |

$74.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D700A-5g |

Diphenyl Phosphate |

838-85-7 | 97% | 5g |

¥190.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02121-5g |

Diphenyl phosphate, 97% |

838-85-7 | 97% | 5g |

¥422.00 | 2023-03-03 | |

| Ambeed | A114619-100g |

Diphenyl phosphate |

838-85-7 | 97% | 100g |

$46.0 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139308-5g |

Diphenyl Phosphate |

838-85-7 | 99% | 5g |

¥30.90 | 2023-09-03 | |

| Ambeed | A114619-1kg |

Diphenyl phosphate |

838-85-7 | 97% | 1kg |

$147.0 | 2025-02-21 | |

| TRC | D492000-10g |

Diphenyl Phosphate |

838-85-7 | 10g |

$ 109.00 | 2023-09-07 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028919-100g |

Diphenyl Phosphate |

838-85-7 | 97% | 100g |

¥59 | 2024-05-21 | |

| Ambeed | A114619-25g |

Diphenyl phosphate |

838-85-7 | 97% | 25g |

$17.0 | 2025-02-21 | |

| ChemScence | CS-W008151-500g |

Diphenyl hydrogen phosphate |

838-85-7 | 99.97% | 500g |

$122.0 | 2021-09-02 |

Diphenyl Phosphate Métodos de producción

Synthetic Routes 1

1.2 Solvents: Water ; 10 min, reflux

1.3 Solvents: Acetone , Water ; 1 h, reflux

Synthetic Routes 2

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 3

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 4

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 5

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 8

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 14

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 15

Synthetic Routes 16

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 17

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 18

1.2 Reagents: Water Solvents: Toluene ; 10 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Diphenyl Phosphate Raw materials

- {Amino(phenoxy)phosphoryloxy}benzene

- Phosphoric acid, (1,1-dioxido-4-oxo-3-phenyl-4H-1-benzothiopyran-2-yl)methyl diphenyl ester

- Diphenyl (methylamido)phosphate

- Diphenyl Chlorophosphonate

- Phosphoramidic acid,N-phenyl-, diphenyl ester

- Phosphoric acid,4-nitrophenyl diphenyl ester

- 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

- Phosphoramidic acid, N-2-propen-1-yl-, diphenyl ester

- Diphenyl Phosphate

- phosphoramidic acid, benzyl-, diphenyl ester

- PHOSPHORAMIDIC ACID, PROPYL-, DIPHENYL ESTER

- Phosphoramidic acid, (1-methylethyl)-, diphenyl ester

Diphenyl Phosphate Preparation Products

Diphenyl Phosphate Literatura relevante

-

1. 500. Studies on phosphorylation. Part VIII. The production of tetrabenzyl pyrophosphate by the action of acyl chlorides on dibenzyl hydrogen phosphate, and a novel reaction of tetraphenyl pyrophosphateH. S. Mason,A. R. Todd J. Chem. Soc. 1951 2267

-

Siming Chen,Haixin Wang,Zhenjiang Li,Fulan Wei,Hui Zhu,Songquan Xu,Jiaxi Xu,Jingjing Liu,Hailemariam Gebru,Kai Guo Polym. Chem. 2018 9 732

-

3. Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphatesJ. A. Miller,H. C. S. Wood J. Chem. Soc. C 1968 1837

-

4. 223. Studies on phosphorylation. Part X. The preparation of tetraesters of pyrophosphoric acid from diesters of phosphoric acid by means of exchange reactionsN. S. Corby,G. W. Kenner,A. R. Todd J. Chem. Soc. 1952 1234

-

5. 260. Synthesis of some phosphorylated amino-hydroxy-acids and derived peptides related to the phosphoproteinsG. Riley,J. H. Turnbull,W. Wilson J. Chem. Soc. 1957 1373

838-85-7 (Diphenyl Phosphate) Productos relacionados

- 115-89-9(Diphenyl methyl phosphate)

- 701-64-4(phenoxyphosphonic acid)

- 13095-41-5(2-Naphthalenol,2-(dihydrogen phosphate))

- 18872-49-6(Naphthalen-2-yl diphenyl phosphate)

- 4712-55-4(Diphenyl phosphite)

- 115-86-6(Triphenyl phosphate)

- 882755-95-5(P-[5-[2-Amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphonic acid)

- 2227698-78-2((2R)-1-(isoquinolin-5-yl)propan-2-ol)

- 2877702-47-9(2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

- 1016721-21-3(2-bromo-5-fluoro-N-hydroxybenzamide)